

# A Comparative Guide to Quantifying Morpholino-Induced Exon Skipping by RT-PCR

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N6-Benzoyl-7'-O-DMT-morpholino  
adenine*

Cat. No.: *B12388712*

[Get Quote](#)

For researchers and professionals in drug development, accurately quantifying the efficiency of morpholino-induced exon skipping is paramount. Reverse transcription-polymerase chain reaction (RT-PCR) is a cornerstone technique for this purpose, offering various methodologies with distinct advantages and limitations. This guide provides an objective comparison of common RT-PCR-based methods for quantifying exon skipping, supported by experimental data and detailed protocols.

## Comparison of Quantification Methods

Several RT-PCR techniques are employed to measure the percentage of transcripts in which the target exon has been successfully skipped. The primary methods include semi-quantitative RT-PCR, quantitative real-time PCR (qPCR), and digital droplet PCR (ddPCR).<sup>[1][2]</sup>

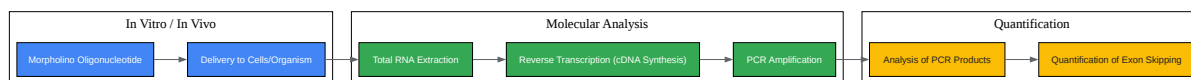
A multi-center study comparing these methods for quantifying exon 51 skipping in Duchenne muscular dystrophy (DMD) cell cultures revealed significant differences in their performance.<sup>[1]</sup> Digital droplet PCR (ddPCR) emerged as the most precise and reproducible method, showing the least data dispersion and is often considered the "gold standard".<sup>[1][3][4][5]</sup> In contrast, other methods like single PCR followed by Agilent bioanalyzer analysis, nested PCR with densitometry, and qPCR tended to overestimate exon skipping levels and exhibited higher data variability.<sup>[1][3]</sup>

Method	Principle	Advantages	Disadvantages	Reported Performance (vs. ddPCR)
Semi-quantitative RT-PCR (Nested PCR with Densitometry)	Amplification of skipped and un-skipped transcripts followed by gel electrophoresis and band intensity analysis.[1][2]	Simple, widely available equipment.[2]	Prone to overestimation due to preferential amplification of shorter, skipped fragments; high variability.[1][3][6]	Overestimates exon skipping.[1][3]
Quantitative Real-Time PCR (qPCR)	Real-time monitoring of PCR product accumulation using fluorescent probes or dyes. [7][8][9][10]	Higher throughput than traditional RT-PCR; provides quantitative data.	Can be less accurate for low abundance transcripts; requires careful standard curve preparation and efficiency calculations.[11]	Overestimates exon skipping.[1][3]
Digital Droplet PCR (ddPCR)	Partitions the sample into thousands of droplets for individual PCR reactions, allowing for absolute quantification of target molecules. [3][12][13]	High precision, sensitivity, and reproducibility; provides absolute quantification without a standard curve; less susceptible to PCR efficiency variations.[1][3][4]	Requires specialized equipment.[2]	Considered the most accurate and reproducible method.[1][3]
Single PCR with Agilent	A single round of PCR followed by	More quantitative than traditional	Can still overestimate	Showed a 2.3-fold

Bioanalyzer	quantification of skipped and unskipped products using a bioanalyzer.[1]	gel densitometry.	exon skipping levels.[1]	overestimation of exon skipping compared to ddPCR.[1]
-------------	--	-------------------	--------------------------	---

## Experimental Workflows and Signaling Pathways

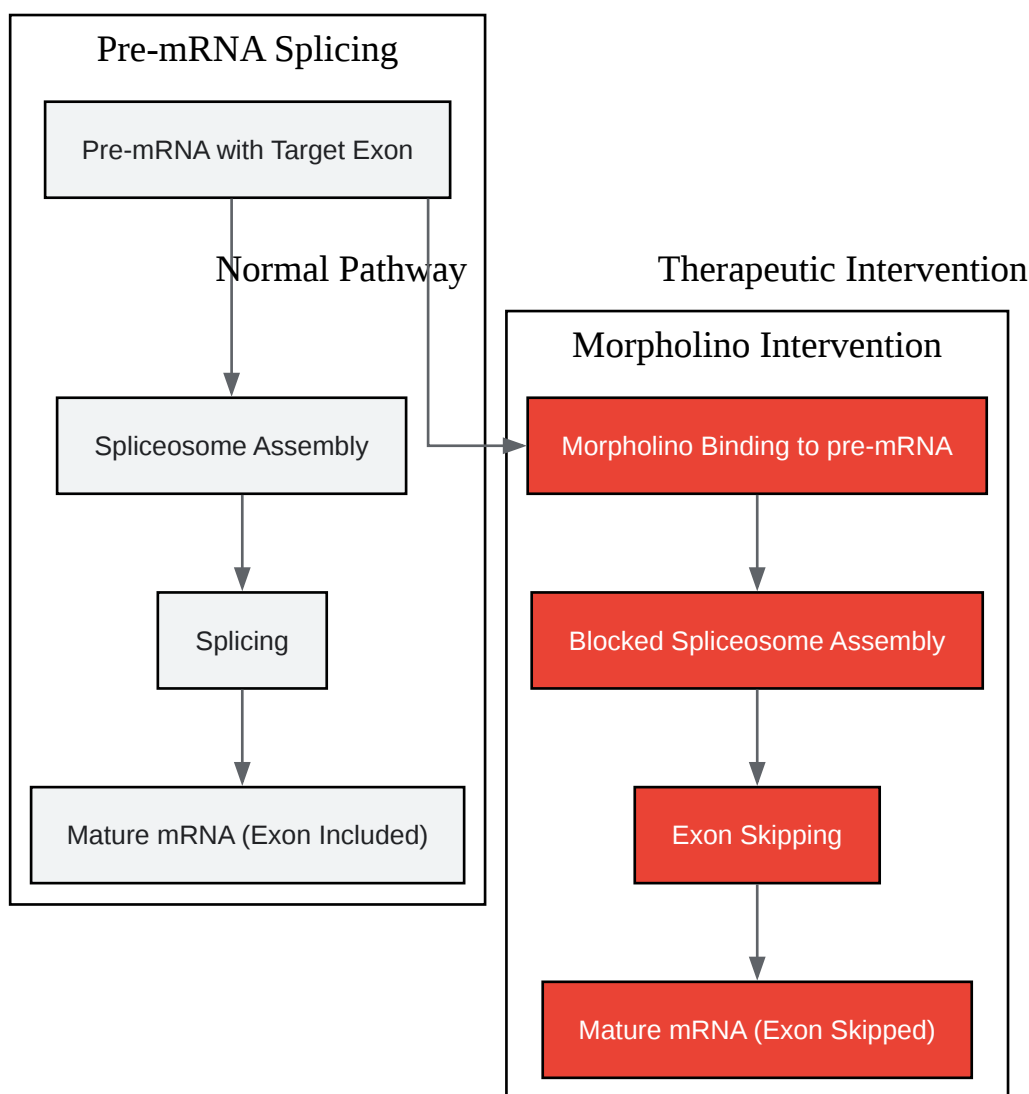
The general workflow for quantifying morpholino-induced exon skipping begins with the delivery of a morpholino antisense oligonucleotide to the target cells or organism. This is followed by RNA extraction, reverse transcription to cDNA, and subsequent PCR-based analysis.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for quantifying morpholino-induced exon skipping.

The mechanism of morpholino-induced exon skipping involves the binding of the morpholino oligomer to a specific sequence within the pre-mRNA, typically at a splice site or a splicing enhancer. This steric hindrance prevents the spliceosome from recognizing and including the target exon in the mature mRNA.



[Click to download full resolution via product page](#)

Caption: Mechanism of morpholino-induced exon skipping.

## Detailed Experimental Protocols

Below are generalized protocols for the different RT-PCR based quantification methods. It is important to optimize these protocols for the specific gene of interest and experimental system.

### Total RNA Extraction and cDNA Synthesis (Common for all methods)

- **RNA Extraction:** Isolate total RNA from cells or tissues using a suitable method, such as TRIzol reagent or a column-based kit.
- **RNA Quantification and Quality Control:** Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
- **Reverse Transcription:** Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a choice of primers (oligo(dT), random hexamers, or gene-specific primers).

## Semi-quantitative RT-PCR and Densitometry

- **PCR Amplification:** Perform PCR using primers flanking the target exon. Typically, a nested PCR approach is used to increase specificity and yield.<sup>[2]</sup> The first round of PCR uses outer primers, and the product is then used as a template for a second round of PCR with inner (nested) primers.<sup>[2]</sup>
- **Gel Electrophoresis:** Separate the PCR products on a 1.5-2.5% agarose gel containing a fluorescent dye (e.g., ethidium bromide or SYBR Safe).<sup>[14]</sup> The skipped and un-skipped products will appear as bands of different sizes.
- **Densitometry Analysis:** Capture an image of the gel and quantify the intensity of the bands corresponding to the skipped and un-skipped products using software like ImageJ.<sup>[1]</sup>
- **Calculation:** The percentage of exon skipping is calculated as:  $(\text{Intensity of skipped band} / (\text{Intensity of skipped band} + \text{Intensity of un-skipped band})) * 100$ .

## Quantitative Real-Time PCR (qPCR)

- **Primer and Probe Design:** Design primers and, if using a probe-based assay (like TaqMan), a fluorescently labeled probe that specifically detects either the skipped or un-skipped transcript.<sup>[7][8]</sup> For TaqMan assays, probes are often designed to span the newly formed exon-exon junction of the skipped transcript.<sup>[7]</sup>
- **qPCR Reaction:** Set up the qPCR reaction with a master mix containing a DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green) or the specific TaqMan probe.

- Thermal Cycling: Perform the qPCR in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[9]
- Data Analysis: Determine the quantification cycle (Cq) values for the skipped and un-skipped transcripts. The relative abundance of the skipped transcript can be calculated using the  $\Delta\Delta Cq$  method, with a reference gene for normalization.[15]

## Digital Droplet PCR (ddPCR)

- Assay Design: Design TaqMan assays with primers and probes specific for the skipped and un-skipped transcripts.[13]
- Droplet Generation: Mix the cDNA sample with the ddPCR Supermix, primers, and probes. This mixture is then partitioned into approximately 20,000 nanoliter-sized droplets using a droplet generator.[13]
- PCR Amplification: Perform endpoint PCR on the droplets in a thermal cycler.
- Droplet Reading: After PCR, the droplets are read by a droplet reader, which counts the number of positive (fluorescent) and negative droplets for each assay.[13]
- Data Analysis: The absolute concentration of the skipped and un-skipped transcripts is calculated based on Poisson statistics from the fraction of positive droplets.[13] The percentage of exon skipping is then determined from these absolute concentrations.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A multicenter comparison of quantification methods for antisense oligonucleotide-induced DMD exon 51 skipping in Duchenne muscular dystrophy cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Accurate quantification of dystrophin mRNA and exon skipping levels in duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterizing Exon Skipping Efficiency in DMD Patient Samples in Clinical Trials of Antisense Oligonucleotides [jove.com]
- 7. Exon skipping quantification by quantitative reverse-transcription polymerase chain reaction in Duchenne muscular dystrophy patients treated with the antisense oligomer eteplirsen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Exon skipping quantification by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]
- 12. Exon 51 Skipping Quantification by Digital Droplet PCR in del52hDMD/mdx Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]
- 14. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Quantifying Morpholino-Induced Exon Skipping by RT-PCR]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388712#quantification-of-morpholino-induced-exon-skipping-by-rt-pcr]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)